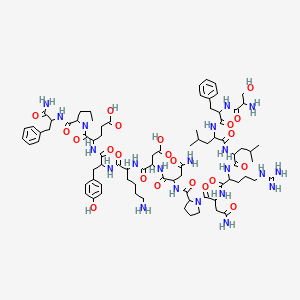
H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 is a peptide compound known for its significant biological activities. It is often referred to as a thrombin receptor activator peptide due to its ability to activate thrombin receptors, which play a crucial role in various physiological processes, including blood coagulation and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT, TCEP, or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acid residues .
Scientific Research Applications
H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 has a wide range of scientific research applications:
Chemistry: Used in ligand binding assays and ELISA to study protein interactions.
Biology: Investigated for its role in cellular signaling and receptor activation.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
The compound exerts its effects by activating thrombin receptors, specifically protease-activated receptor 1 (PAR-1). Upon activation, these receptors stimulate the hydrolysis of phosphoinositides, leading to the release of intracellular calcium and activation of various signaling pathways. This results in the contraction of vascular and gastric smooth muscle and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
H-Ser-phe-leu-leu-arg-asn-NH2: A shorter analog with similar receptor activation properties.
H-Glu-gly-phe-OH: Another peptide with distinct biological activities.
H-Pro-phe-OH: A simpler peptide used in various biochemical studies.
Uniqueness
H-Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe-NH2 is unique due to its specific sequence, which allows it to effectively activate thrombin receptors and exert its biological effects. Its ability to stimulate the hydrolysis of phosphoinositides and contract smooth muscle distinguishes it from other peptides .
Properties
Molecular Formula |
C81H119N21O22 |
|---|---|
Molecular Weight |
1738.9 g/mol |
IUPAC Name |
4-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N21O22/c1-43(2)34-54(95-72(116)55(35-44(3)4)96-74(118)56(94-68(112)49(83)42-103)37-46-18-9-6-10-19-46)71(115)91-51(21-13-31-89-81(87)88)70(114)100-60(40-64(85)106)80(124)102-33-15-23-62(102)78(122)99-58(39-63(84)105)75(119)98-59(41-66(109)110)76(120)90-50(20-11-12-30-82)69(113)97-57(38-47-24-26-48(104)27-25-47)73(117)92-52(28-29-65(107)108)79(123)101-32-14-22-61(101)77(121)93-53(67(86)111)36-45-16-7-5-8-17-45/h5-10,16-19,24-27,43-44,49-62,103-104H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,105)(H2,85,106)(H2,86,111)(H,90,120)(H,91,115)(H,92,117)(H,93,121)(H,94,112)(H,95,116)(H,96,118)(H,97,113)(H,98,119)(H,99,122)(H,100,114)(H,107,108)(H,109,110)(H4,87,88,89) |
InChI Key |
FQIRADRNACPVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















